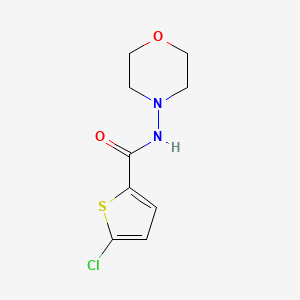
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has been the subject of numerous scientific studies due to its potential use in treating various diseases and disorders.
Mecanismo De Acción
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide is a potent and selective T-type calcium channel blocker. T-type calcium channels are involved in the regulation of neuronal excitability and are believed to play a role in the pathogenesis of various neurological disorders. By blocking T-type calcium channels, 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide reduces the excitability of neurons, which can help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity as a T-type calcium channel blocker. This allows researchers to study the specific role of T-type calcium channels in various physiological and pathological processes. One limitation of using 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in lab experiments is its potential toxicity. While 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Direcciones Futuras
There are a number of future directions for research on 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine the optimal dosage and duration of treatment for 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in epilepsy patients. Another area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the efficacy of 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in human patients with neuropathic pain. Finally, further studies are needed to determine the safety and efficacy of 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in humans with various neurological disorders.
Métodos De Síntesis
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxylic acid with morpholine to form the intermediate 5-chloro-2-thiophenecarboxylic acid morpholine salt. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 4-morpholin-4-yl-2-thiophenecarboxamide to yield 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential use in treating various diseases and disorders. It has been shown to have potential therapeutic applications in the treatment of epilepsy, neuropathic pain, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
5-chloro-N-morpholin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDWMCWGSUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
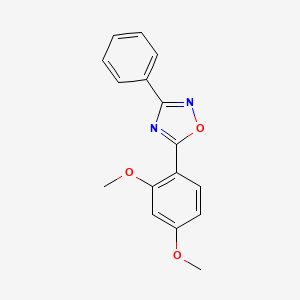

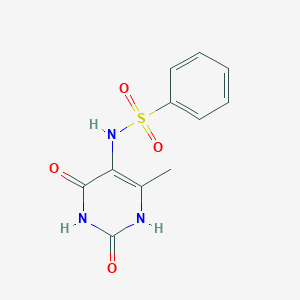
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
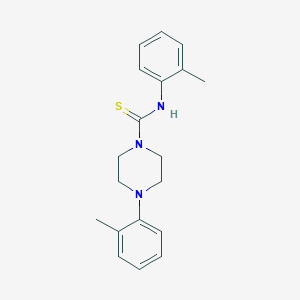
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

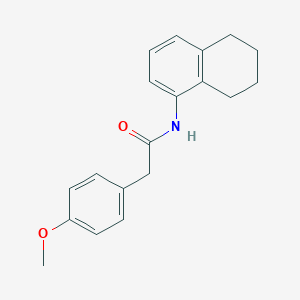
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

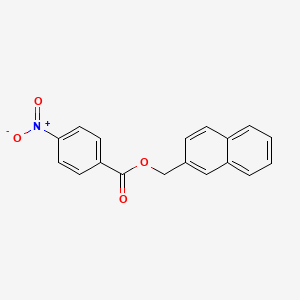
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)